molecular formula C21H24N2O4 B10998653 methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate

methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate

Cat. No.: B10998653
M. Wt: 368.4 g/mol
InChI Key: BZUYLMYGXULSFD-OYKVQYDMSA-N
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Description

Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate is a complex organic compound that features a morpholine ring substituted with a phenyl group and linked to a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate typically involves the reaction of 2-phenylmorpholine with L-phenylalanine methyl ester in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenylalanine derivative. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[(2-phenylmorpholine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C21H24N2O4/c1-26-20(24)18(14-16-8-4-2-5-9-16)22-21(25)23-12-13-27-19(15-23)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,22,25)/t18-,19?/m0/s1

InChI Key

BZUYLMYGXULSFD-OYKVQYDMSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3

Origin of Product

United States

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